molecular formula C17H13BrN4O B7758984 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one

Cat. No.: B7758984
M. Wt: 369.2 g/mol
InChI Key: ZTABSNNKARXEOA-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one: is a complex organic compound that features a unique structure combining a benzimidazole moiety, a bromophenyl group, and a pyrrolone ring

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-10-5-1-4-8-13(10)22-9-14(23)15(16(22)19)17-20-11-6-2-3-7-12(11)21-17/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABSNNKARXEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Br)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Br)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.

    Construction of the Pyrrolone Ring: The final step involves cyclization to form the pyrrolone ring, which can be achieved through a condensation reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing benzimidazole and pyrrolone moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the benzimidazole moiety suggests potential interactions with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or activating them.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one:

Uniqueness

The presence of both the amino group and the bromophenyl group in 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-2H-pyrrol-3-one makes it unique

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